molecular formula C6H7N3O3 B10800947 5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1H-pyrimidine-2,4-dione

5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1H-pyrimidine-2,4-dione

Cat. No.: B10800947
M. Wt: 169.14 g/mol
InChI Key: UDHCVAJUUVCYHW-OQFOIZHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1H-pyrimidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a hydroxyimino group and a methylcarbonimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1H-pyrimidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine-2,4-dione core, which can be derived from uracil or barbituric acid.

    Formation of the Hydroxyimino Group:

    Introduction of the Methylcarbonimidoyl Group: The final step involves the reaction of the intermediate with methyl isocyanate under controlled conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxime derivatives.

    Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl positions of the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation Products: Oxime derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted pyrimidine derivatives.

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology and Medicine:

    Antimicrobial Agents: Potential use in the development of antimicrobial agents due to its ability to interact with biological macromolecules.

    Enzyme Inhibitors: Investigated as a potential inhibitor of enzymes involved in nucleotide metabolism.

Industry:

    Pharmaceuticals: Utilized in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism by which 5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1H-pyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with nucleic acids, affecting their function.

Comparison with Similar Compounds

    5-Hydroxy-1H-pyrimidine-2,4-dione: Lacks the methylcarbonimidoyl group.

    5-Methyl-1H-pyrimidine-2,4-dione: Lacks the hydroxyimino group.

    5-[(Z)-N-hydroxy-C-ethylcarbonimidoyl]-1H-pyrimidine-2,4-dione: Similar structure with an ethyl group instead of a methyl group.

Uniqueness: 5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1H-pyrimidine-2,4-dione is unique due to the presence of both the hydroxyimino and methylcarbonimidoyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C6H7N3O3/c1-3(9-12)4-2-7-6(11)8-5(4)10/h2,12H,1H3,(H2,7,8,10,11)/b9-3-

InChI Key

UDHCVAJUUVCYHW-OQFOIZHKSA-N

Isomeric SMILES

C/C(=N/O)/C1=CNC(=O)NC1=O

Canonical SMILES

CC(=NO)C1=CNC(=O)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.